![molecular formula C10H8ClN3O2 B1450435 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368502-79-7](/img/structure/B1450435.png)
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
“2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound that contains a benzoic acid group, a chloro group, and a 1,2,4-triazole group . It’s a type of heterocyclic compound, which are cyclic compounds with at least two different elements in the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another example is the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of Methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed . In another study, the structures of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . In another study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C (lit.) .Scientific Research Applications
1. Synthesis of Triazole Derivatives
Triazole derivatives, including those related to 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid, are synthesized for various biological applications. These compounds show potential in several fields due to their diverse biological activities (Toumani, 2017).
2. Development of Antifungal Agents
Triazolylindole derivatives have been evaluated for their antifungal properties. Compounds synthesized from benzoic acid derivatives have shown effectiveness against various fungi, highlighting the potential of this compound in antifungal research (Singh & Vedi, 2014).
3. Chemical Transformations and Derivatives
Research has explored the conversion of chloro-arylacrylic acids to benzoic acids, with subsequent reactions forming s-triazolo[3,4-b][1,3,4]thiadiazoles. This indicates the potential of this compound in forming novel chemical structures (Sahi et al., 2014).
4. Analysis of Structural Interactions
Studies have analyzed the crystal structures and interactions of similar benzoic acids, providing insights into the structure-activity relationships of these compounds. This research can inform the applications of this compound in various fields (Dinesh, 2013).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been found to exhibit weak to high cytotoxic activities against tumor cell lines . This suggests that 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid may have similar effects.
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds have been suggested. For instance, it has been indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUISVPIKAUQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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